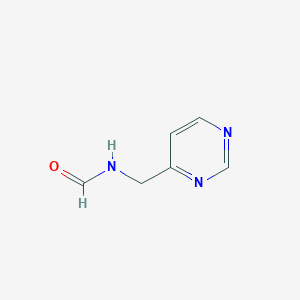

N-(pyrimidin-4-ylmethyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N-(pyrimidin-4-ylmethyl)formamide |

InChI |

InChI=1S/C6H7N3O/c10-5-8-3-6-1-2-7-4-9-6/h1-2,4-5H,3H2,(H,8,10) |

InChI Key |

URXARSRKPXNKEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1CNC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of N Pyrimidin 4 Ylmethyl Formamide Analogs

Reactions of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine heterocycle, is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic property significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. wikipedia.orgbhu.ac.in

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution on an unactivated pyrimidine ring is a challenging transformation. bhu.ac.in The two nitrogen atoms decrease the π-electron density of the ring, making it less nucleophilic compared to benzene (B151609) or even pyridine (B92270). wikipedia.org Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the ring nitrogen atoms can be protonated, further deactivating the ring. bhu.ac.in

However, substitution is possible, primarily at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.org The presence of electron-donating activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, on the pyrimidine ring can increase the electron density sufficiently to facilitate electrophilic attack at the C-5 position. researchgate.net For instance, pyrimidines with one or more activating substituents can undergo reactions like halogenation, nitration, and nitrosation. wikipedia.orgresearchgate.net When two activating groups are present, they can render the C-5 position nucleophilic enough to even participate in diazo coupling reactions. researchgate.net

| Reaction | Position of Substitution | Activating Groups | Notes |

| Halogenation | C-5 | -OH, -NH₂ | Requires activating groups to proceed. researchgate.net |

| Nitration | C-5 | -OH (as pyrimidone) | Can occur without heat in doubly activated systems. bhu.ac.in |

| Azo Coupling | C-5 | Two activating groups | The ring becomes sufficiently nucleophilic. researchgate.net |

Nucleophilic Aromatic Substitution Studies

In stark contrast to its behavior towards electrophiles, the π-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C-2, C-4, and C-6 positions, which are electron-deficient and analogous to the ortho and para positions in nitrobenzene. wikipedia.orgechemi.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge is delocalized over the nitrogen atoms, facilitating the displacement of a suitable leaving group. echemi.comnih.gov

For analogs of N-(pyrimidin-4-ylmethyl)formamide, the C-4 position is of primary interest. A good leaving group, such as a halogen (e.g., chlorine), at this position can be readily displaced by a variety of nucleophiles. bhu.ac.in The synthesis of many substituted pyrimidines relies on the displacement of chloro groups from 2,4-dichloropyrimidines or similar precursors. thieme-connect.comacs.org The introduction of the first nucleophile can sometimes deactivate the ring towards a second substitution, necessitating harsher reaction conditions for subsequent steps. thieme-connect.com However, activating the system, for instance by introducing an N-nitroso group on an exocyclic amine, can facilitate these sequential substitutions. thieme-connect.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to a diverse array of 4-substituted pyrimidine derivatives. researchgate.net

| Precursor | Nucleophile | Position of Attack | Product Type |

| 4-Chloropyrimidine derivative | Amines | C-4 | 4-Aminopyrimidine derivative acs.org |

| 4-Chloropyrimidine derivative | Alcohols/Alkoxides | C-4 | 4-Alkoxypyrimidine derivative |

| 4-Chloropyrimidine derivative | Thiols/Thiolates | C-4 | 4-Thioetherpyrimidine derivative |

Oxidation and Reduction Processes

The pyrimidine ring can undergo both oxidation and reduction reactions. Due to its reduced aromaticity compared to pyridine, the pyrimidine ring is more easily reduced. researchgate.net Catalytic hydrogenation or reaction with reducing agents like sodium borohydride (B1222165) can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgresearchgate.net

Oxidation of the pyrimidine ring itself typically occurs at the nitrogen atoms to form N-oxides, though this is more difficult than with pyridine. wikipedia.org Peracids are commonly used for this transformation. wikipedia.org Oxidation can also target substituents on the ring. For example, alkyl groups attached to the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net Biological systems utilize enzymes like dihydroorotate (B8406146) dehydrogenase to oxidize the pyrimidine ring, for instance, converting dihydroorotate to orotate (B1227488) during nucleotide biosynthesis. umich.eduwikilectures.eu

| Process | Reagent/Conditions | Substrate Moiety | Product |

| Reduction | Sodium Borohydride | Pyrimidine Ring | Tetrahydropyrimidine researchgate.net |

| Oxidation | Peracids | Ring Nitrogen | Pyrimidine N-oxide wikipedia.org |

| Oxidation | KMnO₄ | Alkyl substituent | Carboxylic Acid researchgate.net |

Reactions of the Formamide (B127407) Functional Group

The formamide group (-NHCHO) attached to the methylene (B1212753) linker also presents key opportunities for chemical transformation, primarily through hydrolysis or reduction.

Hydrolysis Reactions

The formamide linkage can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding primary amine, pyrimidin-4-ylmethanamine, and formic acid (or its salt). google.comresearchgate.net The hydrolysis of formamide has been studied extensively and proceeds via nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. nih.govcdnsciencepub.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine. researchgate.net

Accelerated hydrolysis can be achieved by conducting the reaction at elevated temperatures in the presence of an acid or base and a suitable solvent. google.com

| Condition | Reagents | Products |

| Acidic | H₂O, H⁺ | Pyrimidin-4-ylmethanamine, Formic Acid |

| Basic | H₂O, OH⁻ | Pyrimidin-4-ylmethanamine, Formate |

Reduction to Amine Derivatives

The formamide group can be reduced to a secondary methylamine (B109427), yielding N-methyl-1-(pyrimidin-4-yl)methanamine. This transformation is a common method for the synthesis of N-methylamines. nih.gov Various reducing agents can be employed for this purpose. A combination of sodium borohydride and iodine (which generates diborane (B8814927) in situ) is effective for reducing amides to amines. nih.gov Other methods include the use of silanes in combination with transition-metal catalysts or under metal-free conditions. organic-chemistry.org This reduction typically proceeds via the conversion of the carbonyl group (C=O) into a methylene group (CH₂).

| Formamide Derivative | Reagent System | Product |

| This compound | NaBH₄ / I₂ | N-methyl-1-(pyrimidin-4-yl)methanamine nih.gov |

| This compound | Silanes (e.g., Et₃SiH) | N-methyl-1-(pyrimidin-4-yl)methanamine organic-chemistry.org |

Conversion to Other Amide Derivatives

The formamide group in this compound serves as a protected form of the primary amine, pyrimidin-4-ylmethanamine. This primary amine is a key intermediate that can be readily converted into a wide array of other amide derivatives, as well as related functional groups like ureas and carbamates.

The typical synthetic route involves the initial hydrolysis of the formamide under acidic or basic conditions to yield the free amine, pyrimidin-4-ylmethanamine. This amine is a versatile nucleophile that can subsequently react with various electrophilic partners.

Acylation with Acid Chlorides and Anhydrides: The most direct method for forming other amide derivatives is the reaction of pyrimidin-4-ylmethanamine with acid chlorides or anhydrides. This standard acylation reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Amide Coupling Reactions: Modern organic synthesis provides a host of coupling reagents that facilitate the formation of amide bonds from carboxylic acids and amines. Reagents like O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are used to activate the carboxylic acid, which then readily reacts with the amine to form the desired amide under mild conditions. nih.gov This method is widely employed in the synthesis of complex molecules due to its efficiency and broad substrate scope. nih.gov

Formation of Ureas and Carbamates: The primary amine can also be converted to ureas and carbamates.

Ureas: Reaction of pyrimidin-4-ylmethanamine with isocyanates provides a direct route to N,N'-disubstituted ureas. nih.gov Alternatively, displacement of an ethoxy group from a carbamate (B1207046) intermediate by an amine can also yield ureido derivatives. nih.gov

Carbamates: The Curtius rearrangement offers an indirect pathway to carbamates. This involves converting a related (pyrimidinyl)acetic acid derivative into an acyl azide (B81097). The acyl azide then rearranges upon heating in the presence of an alcohol to yield the corresponding (pyrimidinyl)methylcarbamate. umich.edu

The following table summarizes these transformations starting from the key pyrimidin-4-ylmethanamine intermediate.

| Starting Material | Reagent(s) | Product Type | General Conditions |

| Pyrimidin-4-ylmethanamine | R-COCl, Base | Amide | Anhydrous solvent, e.g., DCM, THF |

| Pyrimidin-4-ylmethanamine | R-COOH, HBTU, Base | Amide | DMF or DCM, Room Temperature |

| Pyrimidin-4-ylmethanamine | R-N=C=O | Urea (B33335) | Aprotic solvent, e.g., THF, DCM |

| (Pyrimidinyl)acetyl azide | R-OH, Heat | Carbamate | Inert solvent, e.g., Toluene, Benzene |

Reactions Involving the Methylene Linker

The methylene (-CH2-) group serves as a linker between the pyrimidine heterocycle and the nitrogen atom. While typically robust, this linker can participate in reactions, particularly when appropriately activated, allowing for further structural modifications.

Substitution Reactions

Direct substitution on the methylene linker of this compound is challenging. However, in analogs where the linker is activated, such as with a leaving group, nucleophilic substitution becomes a viable transformation.

| Substrate Example | Nucleophile | Product of Methylene Substitution | Conditions |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Various Amines | 4-Chloro-6-(aminomethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Controlled conditions to favor substitution at CH2Cl |

Derivatization for Scaffold Elaboration

A powerful strategy for elaborating the molecular scaffold involves reactions that build upon the amine functionality obtained after deprotection of the formamide. Reductive amination is a cornerstone of this approach.

Reductive Amination: This two-step, one-pot reaction allows for the formation of secondary or tertiary amines, effectively extending the scaffold from the methylene linker. acsgcipr.orgyoutube.com The process begins with the reaction of the primary amine (pyrimidin-4-ylmethanamine) with an aldehyde or ketone to form an intermediate imine or iminium ion. youtube.com This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the alkylated amine. acsgcipr.orgyoutube.com This method is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl groups. redalyc.org

The general scheme for reductive amination is as follows:

Imine Formation: Py-CH2-NH2 + R-CHO ⇌ Py-CH2-N=CHR + H2O

Reduction: Py-CH2-N=CHR + [H] → Py-CH2-NH-CH2R

This reaction is fundamental in medicinal chemistry for creating libraries of compounds by varying the aldehyde or ketone component. youtube.comyoutube.com

| Amine Component | Carbonyl Component | Reducing Agent | Product |

| Pyrimidin-4-ylmethanamine | Aldehyde (R-CHO) | NaBH3CN or NaBH(OAc)3 | N-Alkyl-N-(pyrimidin-4-ylmethyl)amine |

| Pyrimidin-4-ylmethanamine | Ketone (R1-CO-R2) | NaBH3CN or NaBH(OAc)3 | N-Alkyl-N-(pyrimidin-4-ylmethyl)amine |

This derivatization provides a robust method for scaffold elaboration, enabling the synthesis of more complex and functionally diverse molecules based on the N-(pyrimidin-4-ylmethyl) core structure.

Structure Activity Relationship Sar Studies of N Pyrimidin 4 Ylmethyl Formamide Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Modulations

The pyrimidine ring is a critical pharmacophore in a vast array of biologically active compounds, and its substitution pattern significantly influences the molecule's interaction with its biological target. nih.gov The electronic and steric properties of substituents on the pyrimidine ring of N-(pyrimidin-4-ylmethyl)formamide analogs can dramatically alter their biological profiles, including their potency and selectivity as inhibitors of various enzymes, such as kinases. nih.govacs.org

The pyrimidine scaffold is a common feature in kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the protein's backbone. nih.gov The 2-, 4-, 5-, and 6-positions of the pyrimidine ring offer distinct opportunities for modification, and the impact of substitution at these positions is highly dependent on the specific biological target.

Research on various pyrimidine-based compounds has demonstrated that:

Position 2: Substituents at the 2-position can significantly impact kinase selectivity. For instance, in a series of aminopyrimidine-based kinase inhibitors, the introduction of a substituted pyrazole (B372694) at this position led to compounds with narrower inhibition profiles. acs.org

Position 4: Modification at the 4-position is also critical for activity. In some kinase inhibitors, the incorporation of a sulfonamide-bearing side chain at this position resulted in compounds that inhibited a smaller number of kinases. acs.org

Position 5: The 5-position is often situated near the gatekeeper residue in the ATP-binding pocket of kinases. acs.org Modifications at this position can, therefore, be used to fine-tune selectivity. Studies on 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 production have shown that the nature of the substituent at the C-5 position plays a crucial role in their potency. nih.gov While smaller substituents like hydrogen and methyl on 2-amino-4,6-dichloropyrimidines resulted in low activity, larger n-butyl groups led to prominent potency. nih.gov Conversely, in a series of monoaryl- and bisarylpyrimidines, shorter C-5 substituents were associated with higher potency. nih.gov

Position 6: The 6-position can also be modified to modulate activity. In certain pyrimidine derivatives, substitutions at this position have been shown to influence their anti-proliferative effects.

The following interactive data table summarizes the observed impact of substituents at different positions of the pyrimidine ring on the biological activity of various pyrimidine derivatives, providing insights that can be extrapolated to this compound analogs.

Influence of Modifications to the Formamide (B127407) Group on Biological Modulations

The formamide group in this compound is a key structural element that can participate in hydrogen bonding interactions with biological targets. Modifications to this group can significantly impact binding affinity and, consequently, biological activity. Bioisosteric replacement is a common strategy in medicinal chemistry to explore the importance of a particular functional group and to optimize the properties of a lead compound. ipinnovative.com

Several bioisosteres of the amide/formamide group have been investigated in various contexts, including:

Thioamides: Replacing the carbonyl oxygen with sulfur to give a thioamide can alter the electronic properties and hydrogen bonding capabilities of the group. researchgate.netsmolecule.comnih.gov Thioamides are known to be good hydrogen bond acceptors and have been used as building blocks for various heterocyclic compounds. smolecule.com

Ureas and Sulfonamides: These groups can also serve as amide bioisosteres, offering different geometric and hydrogen bonding patterns. mdpi.com

Triazoles: 1,2,3-Triazoles are recognized as non-classical bioisosteres of the amide bond, particularly the trans-amide bond. They maintain a similar planar geometry and distribution of hydrogen bond donors and acceptors. mdpi.com

In a study on benzamide (B126) analogs, the replacement of the amide group with various bioisosteres revealed that thioamides and selenoamides retained significant activity, while N-alkylamides and sulfonamides showed reduced or no activity. mdpi.com This highlights the critical role of the specific geometry and electronic nature of the amide-like linkage.

The following interactive data table illustrates potential modifications to the formamide group and their likely impact on biological activity based on studies of related compound classes.

Role of the Methylene (B1212753) Linker in Ligand-Target Interactions

Studies on various classes of bioactive molecules have demonstrated the importance of the linker region:

Flexibility and Orientation: A flexible linker, such as a methylene bridge, allows the two connected moieties (in this case, the pyrimidine and formamide groups) to orient themselves optimally within the binding pocket of a target protein. acs.org

Length: The length of the linker is critical. A linker that is too short may prevent the molecule from spanning the required distance between two interaction points in the binding site, while a linker that is too long may introduce an entropic penalty upon binding or lead to unfavorable steric clashes.

Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a ring system, can pre-organize the molecule into a specific conformation. acs.org This can lead to an increase in potency if the rigidified conformation is the bioactive one, but a decrease in potency if it is not. acs.org

In the context of this compound derivatives, modifications to the methylene linker could involve:

Homologation: Increasing the linker length to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) chain.

Introduction of substituents: Placing alkyl or other groups on the methylene carbon to probe for steric effects.

Incorporation into a ring: Forming a cyclopropyl (B3062369) or other small ring system to restrict conformational freedom.

Replacement with other functionalities: Using linkers such as an amide, ether, or sulfonamide.

Conformational Analysis and its Correlation with Biological Activities

The three-dimensional shape (conformation) of a molecule is a key determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its biological target. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a critical tool in drug design.

Conformational Restriction: A powerful strategy in medicinal chemistry is to use conformational restriction to lock a molecule into a specific shape. acs.orgnih.govunina.it This can be achieved by introducing cyclic structures or bulky groups that hinder free rotation. If the restricted conformation is the bioactive one, a significant increase in potency and selectivity can be observed. acs.org This is because the entropic penalty for binding is reduced, as the molecule does not need to "freeze" into the correct shape upon interaction with the target.

Studies on pyrimidine-containing mTOR inhibitors have successfully employed a conformational restriction approach to generate highly selective compounds. acs.orgnih.gov By exploring a novel chemical space of conformationally constrained analogs, researchers were able to identify potent and selective inhibitors. acs.org

The biological activity of this compound analogs will be highly dependent on their preferred conformations and the conformational requirements of their biological target. Techniques such as X-ray crystallography and NMR spectroscopy, in conjunction with computational modeling, can be used to determine the preferred conformations of these molecules and to understand how these conformations correlate with their biological activities.

Exploration of Isosteric Replacements and Bioisosterism in this compound Analogs

Isosterism and bioisosterism are fundamental concepts in drug design that involve the replacement of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of modulating the molecule's biological activity. ipinnovative.comnih.gov This strategy can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties.

For this compound analogs, isosteric replacements can be explored at multiple positions:

Pyrimidine Ring: The pyrimidine ring itself can be considered a bioisostere of other aromatic systems. Furthermore, the nitrogen atoms within the pyrimidine ring can be repositioned to create different diazine isomers (e.g., pyridazine, pyrazine), which would alter the electronic distribution and hydrogen bonding capabilities of the ring.

Substituents on the Pyrimidine Ring: As discussed in section 4.1, substituents on the pyrimidine ring can be varied extensively. For example, a methyl group could be replaced by other small alkyl groups or by halogens such as chlorine or fluorine to probe steric and electronic effects.

Formamide Group: As detailed in section 4.2, the formamide group can be replaced by a variety of bioisosteres, including thioamides, ureas, sulfonamides, and heterocycles like triazoles. mdpi.com

Methylene Linker: The methylene linker can be replaced by other divalent groups such as an oxygen atom (ether), a sulfur atom (thioether), or a nitrogen atom (amine), which would introduce different electronic and hydrogen bonding properties.

The following interactive data table provides examples of potential isosteric and bioisosteric replacements that could be explored in the this compound scaffold.

Computational and Theoretical Studies on N Pyrimidin 4 Ylmethyl Formamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as N-(pyrimidin-4-ylmethyl)formamide, and a protein target.

Research on pyrimidine (B1678525) derivatives has demonstrated their potential as inhibitors for various protein kinases and enzymes. nih.govnih.govnih.gov For instance, studies on similar pyrimidine-containing compounds have identified them as potential inhibitors of targets like cyclin-dependent kinase 2 (CDK2), vascular endothelial growth factor receptor 2 (VEGFR-2), and dihydrofolate reductase (DHFR). nih.govnih.govnih.gov Docking studies of pyrimidine derivatives into the active site of CDK2 have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.gov

While specific docking studies on this compound are not widely published, data from analogous compounds can provide valuable predictions. The formamide (B127407) group is capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site, while the pyrimidine ring can engage in π-π stacking interactions. For example, in a study of various pyrimidine derivatives targeting CDK2, compounds with similar structural features exhibited significant binding energies. nih.gov

To illustrate the potential binding affinities, the following table presents hypothetical docking scores for this compound against various relevant targets, based on findings for structurally related molecules.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | LEU83, LYS33, ASP86 |

| VEGFR-2 | 1YWN | -8.2 | CYS919, ASP1046, LYS868 |

| Dihydrofolate Reductase (DHFR) | 1DHF | -6.9 | ILE50, SER59, PHE31 |

Note: The data in this table is illustrative and based on the docking results of similar pyrimidine derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Several QSAR studies have been conducted on pyrimidine derivatives, highlighting the importance of various physicochemical and topological descriptors in determining their biological activity. nih.govnih.govmdpi.com For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors resulted in a statistically significant model with a high correlation coefficient (R² = 0.889 for MLR and 0.998 for ANN). nih.govnih.gov These models often reveal that descriptors related to molecular shape, electronic properties, and lipophilicity are crucial for the inhibitory activity of pyrimidine compounds.

A QSAR model for a series of pyrimidine-coumarin-triazole conjugates as anti-breast cancer agents also showed excellent predictive power. mdpi.com While a specific QSAR model for this compound has not been reported, we can infer its potential activity based on descriptors that are typically important for this class of compounds.

The following table includes key descriptors often used in QSAR studies of pyrimidine derivatives and their hypothetical values for this compound, which could be used to predict its activity.

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | Mass of the molecule | 151.15 g/mol |

| LogP | Octanol-water partition coefficient | 0.5 |

| Number of Hydrogen Bond Donors | Count of N-H and O-H bonds | 1 |

| Number of Hydrogen Bond Acceptors | Count of N and O atoms | 4 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 68.5 Ų |

Note: The values in this table are calculated or estimated based on the structure of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand within a protein's active site over time. This method complements molecular docking by offering a dynamic view of the ligand-protein complex, including the stability of interactions and the role of solvent molecules.

MD simulations have been employed to study the behavior of both formamide and pyrimidine derivatives in various environments. pku.edu.cnresearchgate.netaip.org Studies on aqueous solutions of formamide have provided insights into its hydrogen bonding network and interactions with water molecules. pku.edu.cnaip.org This is relevant for understanding the solvation of this compound and its approach to a target binding site.

In the context of drug design, MD simulations of pyrimidine derivatives bound to their targets have confirmed the stability of the docked poses and have identified key stable interactions. tandfonline.com For this compound, an MD simulation would likely show the flexibility of the methylene (B1212753) linker, allowing the formamide and pyrimidine moieties to adopt optimal orientations for binding. The simulation could also reveal the stability of hydrogen bonds formed by the formamide group and any water-mediated interactions.

The table below summarizes key parameters that would be analyzed in an MD simulation of this compound bound to a target like CDK2.

| MD Simulation Parameter | Description | Expected Outcome for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | A stable RMSD trajectory would indicate a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues | Higher fluctuations might be observed in the flexible linker region. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time | Persistent hydrogen bonds involving the formamide group would confirm their importance for binding. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Estimates the free energy of binding | A negative binding free energy would indicate a favorable binding process. |

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide valuable descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively.

For pyrimidine derivatives, quantum chemical calculations have been used to compute a variety of descriptors that correlate with their biological and chemical properties. researchgate.netresearchgate.net A study on 54 pyrimidine structures calculated 14 quantum chemical descriptors, including HOMO-LUMO energies, hardness, and dipole moment, which are crucial for understanding their reactivity. researchgate.net The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

For this compound, quantum chemical calculations would elucidate the distribution of electron density and identify the most reactive sites. The formamide group's oxygen and the pyrimidine's nitrogen atoms are expected to be regions of high electron density, making them likely sites for electrophilic attack or hydrogen bonding.

The following table presents key quantum chemical descriptors and their hypothetical calculated values for this compound.

| Quantum Chemical Descriptor | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

| Mulliken Atomic Charges | Partial charges on individual atoms | Negative charges on N and O atoms, positive on formyl H |

Note: The values in this table are hypothetical and based on typical values for similar heterocyclic compounds.

Bioinformatics and Cheminformatics Approaches in Analyzing Pyrimidine-Formamide Data Sets

Bioinformatics and cheminformatics are interdisciplinary fields that use computational methods to analyze large biological and chemical datasets. These approaches can be applied to datasets of pyrimidine-formamide derivatives to identify structure-activity relationships, classify compounds based on their properties, and guide the design of new molecules with desired activities.

By analyzing a large dataset of pyrimidine-containing compounds, cheminformatics tools can identify common structural motifs associated with specific biological activities. For instance, a search of chemical databases could reveal which substitution patterns on the pyrimidine ring are most frequently associated with kinase inhibition. This information can then be used to prioritize the synthesis of novel derivatives of this compound.

Furthermore, bioinformatics tools can be used to analyze the targets of pyrimidine derivatives. By comparing the binding sites of different proteins that bind to pyrimidine-containing ligands, it may be possible to identify conserved features that are important for binding. This can aid in predicting new potential targets for this compound and in designing more selective inhibitors.

An example of a cheminformatics analysis could involve clustering a library of pyrimidine-formamide analogs based on their structural fingerprints. This would group compounds with similar structures, which are likely to have similar properties and biological activities.

| Cheminformatics/Bioinformatics Approach | Description | Application to this compound Data Sets |

| Chemical Clustering | Grouping of compounds based on structural similarity. | Identify subsets of pyrimidine-formamides with potentially similar biological activities. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Develop a pharmacophore model to screen for new compounds that fit the activity requirements. |

| Target Fishing | Predicting potential biological targets for a given compound. | Identify potential protein targets for this compound based on its structure. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Assess the drug-likeness of this compound and its derivatives. |

N Pyrimidin 4 Ylmethyl Formamide As a Precursor in Complex Molecule Synthesis

Utilization in the Construction of Fused Heterocyclic Systems

The reactivity of N-(pyrimidin-4-ylmethyl)formamide lends itself to the construction of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their presence in numerous biologically active compounds.

Pyrimido[4,5-d]pyrimidine Derivatives

Fused pyrimidine (B1678525) scaffolds, such as pyrimido[4,5-d]pyrimidines, are important structural motifs found in many natural products and drug molecules. researchgate.net These compounds have garnered attention for their potential as anticancer, antiviral, antibacterial, and antifungal agents. researchgate.net The synthesis of these derivatives often involves the cyclization of appropriately substituted pyrimidines. While direct utilization of this compound in the synthesis of pyrimido[4,5-d]pyrimidines is not extensively documented in the provided results, the general importance of pyrimidine precursors in constructing this scaffold is well-established. For instance, 6-aminouracils are versatile starting materials for synthesizing pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones through multicomponent reactions. researchgate.net

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The pyrido[2,3-d]pyrimidine core is a key feature in a number of kinase inhibitors with applications in cancer therapy. nih.gov For example, Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment, features this heterocyclic system. nih.gov The synthesis of such derivatives can be achieved through various strategies, often involving the condensation of aminopyrimidines with suitable reagents. nih.gov A patented method describes the preparation of pyrido[2,3-d]pyrimidine derivatives, highlighting the ongoing interest in developing novel synthetic routes to this important scaffold. google.com

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines and have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in cancer treatment. rsc.org The synthesis of these derivatives can be achieved through various methods, including the reaction of 5-aminopyrazoles with Vilsmeier-type reagents. researchgate.net This reaction can lead to the formation of the fused pyrazolo[3,4-d]pyrimidine system. researchgate.net Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. rsc.org

Role in the Synthesis of Pharmaceutical Intermediates

This compound and related pyrimidine derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The pyrimidine core is a common feature in a wide range of biologically active molecules. For example, 4-chloropyrrolopyrimidine, a key pharmaceutical intermediate, can be synthesized from 4-hydroxypyrrolo[2,3-d]pyrimidine. google.com The development of efficient synthetic methods for such intermediates is critical for the pharmaceutical industry.

Catalytic Applications and Ligand Development

While the direct catalytic applications of this compound are not specified, its structural motifs are relevant in the development of ligands for catalysis. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, making pyrimidine-containing molecules potential ligands for various catalytic transformations. The development of new synthetic methodologies, such as the use of electric current as a green oxidant to activate N,N-dimethylformamide for reactions with amides, opens up new possibilities for functionalizing pyrimidine derivatives and exploring their catalytic potential. google.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel synthetic routes to N-(pyrimidin-4-ylmethyl)formamide and its derivatives is paramount for enabling broader research and application. While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, future research should focus on methodologies that offer superior efficiency, selectivity, and sustainability. nih.gov

One promising avenue is the application of transition-metal catalysis. For instance, the use of Ni(II)-NNO pincer complexes has recently been demonstrated for the efficient, acceptorless dehydrogenative annulation of alcohols to form pyrimidine analogues, achieving yields of up to 92%. acs.org This strategy, which utilizes primary alcohols and amidines as starting materials and produces only water and hydrogen gas as byproducts, represents a significant step towards greener chemistry. acs.org Future work could adapt this catalytic system for the synthesis of this compound, potentially leading to a more atom-economical and environmentally benign process.

Furthermore, exploring multicomponent reactions (MCRs) beyond the traditional Biginelli condensation could provide rapid access to a diverse library of this compound derivatives. The development of novel MCRs, perhaps leveraging innovative catalysts or unconventional reaction media, would facilitate the efficient generation of structurally varied compounds for biological screening.

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

A thorough understanding of the structure-activity relationships of this compound and its analogues necessitates a detailed elucidation of their molecular structure, conformation, and interactions. While standard techniques like FTIR and NMR spectroscopy provide foundational data, future research should leverage more advanced methods. vandanapublications.comrsc.org

For instance, two-dimensional electronic spectroscopy (2DES) has emerged as a powerful tool for probing the electronic structure and dynamics of complex molecules, including DNA/RNA pyrimidine nucleobases. uci.edu This technique can resolve concomitant de-excitation pathways and provide unambiguous fingerprints of photoinduced decay, offering a level of detail unattainable with conventional pump-probe spectroscopy. uci.edu Applying 2DES to this compound could yield crucial insights into its photophysical properties and potential for applications in areas like photodynamic therapy or molecular electronics.

In addition to spectroscopic methods, advanced diffraction and analytical techniques can provide invaluable structural information. The use of single-crystal X-ray diffraction, coupled with Hirshfeld surface analysis and 2D fingerprint plots, has been successfully employed to elucidate the intermolecular interactions in novel pyrazolo[3,4-d]pyrimidines. mdpi.com A similar approach for this compound would offer a detailed picture of its crystal packing and non-covalent interactions, which are critical for understanding its solid-state properties and for rational drug design. Furthermore, high-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy can provide detailed information about the excited electronic states of pyrimidine derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. springernature.comnih.gov These computational tools can be harnessed to accelerate the design and optimization of novel this compound scaffolds with desired properties.

Generative models, a type of AI, can be trained on large datasets of known chemical structures to generate novel molecules with specific characteristics. For example, a deep conditional transformer neural network, SyntaLinker, has been successfully used to design new pyrrolo[2,3-d]pyrimidine derivatives as selective TANK binding kinase 1 (TBK1) inhibitors. nih.gov A similar approach could be employed to generate novel this compound analogues with predicted activity against specific biological targets.

Furthermore, machine learning models can be developed to predict various properties of this compound derivatives, such as their bioactivity, toxicity, and pharmacokinetic profiles. For instance, ML algorithms have been used to create predictive models for the corrosion inhibition efficiencies of pyrimidine derivatives, identifying key molecular descriptors that govern their performance. researchgate.net This predictive power can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis and testing of the most promising candidates. researchgate.net The combination of generative models for novel structure creation and predictive models for property assessment represents a powerful in silico pipeline for the future design of this compound-based compounds. springernature.comresearchgate.net

Exploration of New Biological Targets for this compound Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govgsconlinepress.com While the biological profile of this compound itself may be underexplored, the known activities of related pyrimidine derivatives provide a strong rationale for investigating its potential against a variety of new biological targets.

Recent research has highlighted the potential of pyrimidine-based compounds as inhibitors of several important enzyme families. For example, various pyrimidine derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. nih.gov Similarly, pyrimidine-containing molecules have been identified as inhibitors of PIM-1 kinase, a promising target for cancer therapy, and as dual inhibitors of EGFR and HDAC. nih.govrsc.org The this compound scaffold could be systematically screened against a panel of kinases and other enzymes implicated in disease to identify novel inhibitors.

Beyond cancer, the pyrimidine scaffold has been incorporated into agents targeting infectious diseases. For example, certain pyrimidine derivatives have shown promising antibacterial activity by targeting DNA gyrase. nih.gov Given the growing threat of antimicrobial resistance, exploring the potential of this compound and its analogues as novel antibacterial or antiviral agents is a worthy endeavor. The table below summarizes some of the biological targets and activities of related pyrimidine compounds, suggesting potential avenues for future investigation of the this compound scaffold.

| Compound Class | Biological Target/Activity | Reported IC₅₀ Values | Reference |

| Pyrimidine-pyrazine-oxazoles | Anticancer (MCF-7, HepG2, A549) | - | nih.gov |

| Pyrimidine derivatives | EGFR L858R/T790M mutant kinase | 6.91 nM and 8.43 nM | nih.gov |

| Pyrimidine derivatives | Anticancer (MCF-7, RPE1) | 6.2-15.1 µM (MCF-7) | nih.gov |

| Pyrimidine derivatives | Cyclin-dependent kinases (CDKs) | 0.1–100 nM range | nih.gov |

| Pyrrolo[2,3-d] pyrimidines | TANK binding kinase 1 (TBK1) | 22.4 nM | nih.gov |

| Pyrimidine-5-carbonitriles | EGFR tyrosine kinase | Potent antiproliferative activity | gsconlinepress.com |

| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | 11.4 nM and 17.2 nM | rsc.org |

| 1-H-pyrazole-3-carboxamides | FLT3, CDK2, CDK4, CDK6 | Nanomolar range | nih.gov |

The exploration of these and other novel biological targets, guided by computational predictions and followed by rigorous experimental validation, holds the key to unlocking the full therapeutic potential of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.